molecular formula C139H231N45O41 B12351862 Gly-ser-ser-phe-leu-ser-pro-glu-his-gln-lys-ala-gln-gln-arg-lys-glu-ser-lys-lys-pro-pro-ala-lys-leu-gln-pro-arg

Gly-ser-ser-phe-leu-ser-pro-glu-his-gln-lys-ala-gln-gln-arg-lys-glu-ser-lys-lys-pro-pro-ala-lys-leu-gln-pro-arg

Cat. No.: B12351862
M. Wt: 3188.6 g/mol
InChI Key: CMCPTGQGZXKKEH-MGXJLMSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Structural Characterization of Ghrelin

The isolation of ghrelin from rat stomach extracts marked a breakthrough in endocrinology. Prior to its discovery, synthetic GHRPs such as GHRP-6 and hexarelin were known to stimulate growth hormone secretion via hypothalamic and pituitary pathways, but their endogenous counterpart remained unidentified . Kojima and colleagues identified ghrelin through purification efforts targeting the GHSR1a agonist, culminating in the characterization of its 28-residue structure and unique acyl modification .

Structurally, ghrelin is encoded by the GHRL gene on chromosome 3p25-26. Preproghrelin, a 117-amino acid precursor, undergoes proteolytic cleavage to yield proghrelin, which is further processed into the 28-residue peptide and a 66-amino acid C-terminal fragment (C-ghrelin) . Alternative splicing produces variants such as des-Gln14-ghrelin, but the canonical sequence remains the most studied isoform .

Sequence Analysis of Gly-Ser-Ser-Phe-Leu-Ser-Pro-Glu-His-Gln-Lys-Ala-Gln-Gln-Arg-Lys-Glu-Ser-Lys-Lys-Pro-Pro-Ala-K-Lys-Leu-Gln-Pro-Arg

The primary structure of this ghrelin isoform reveals distinct compositional and functional motifs:

Amino Acid Composition

Amino Acid Count
Alanine 2
Arginine 2
Glutamine 4
Glutamate 2
Glycine 1
Histidine 1
Leucine 2
Lysine 5
Phenylalanine 1
Proline 4
Serine 4

Table 1: Amino acid composition derived from computational analysis .

The sequence features a high proportion of lysine (18%), glutamine (14%), proline (14%), and serine (14%), which contribute to its structural and functional properties:

  • N-Terminal Region (Residues 1–4: Gly-Ser-Ser-Phe): The first four residues, including the critical Ser3 octanoylation site, are essential for GHSR1a binding. The acyl group at Ser3 inserts into a hydrophobic "crevasse" in the receptor, stabilizing the active conformation .
  • Central Helix (Residues 5–20): A flexible region rich in serine, proline, and glutamine facilitates interactions with receptor extracellular loops. The presence of multiple basic residues (lysine, arginine) may enhance solubility and receptor affinity .
  • C-Terminal Region (Residues 21–28: Lys-Lys-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg): This proline-rich segment likely confers resistance to proteolytic degradation, extending the peptide’s half-life in circulation .

Post-Translational Modifications: O-Octanoylation at Ser3 Residue

The O-octanoyl modification at Ser3 is a defining feature of bioactive ghrelin. Catalyzed by ghrelin O-acyltransferase (GOAT), this acylation enables ghrelin to bind GHSR1a and activate downstream signaling pathways, including inositol triphosphate/calcium mobilization . Structural studies of GHSR1a reveal a bifurcated ligand-binding pocket where the octanoyl group interacts with hydrophobic residues (e.g., phenylalanine clusters) in the transmembrane domain, inducing conformational changes necessary for G-protein coupling .

Notably, des-acyl ghrelin, which lacks this modification, constitutes over 90% of circulating ghrelin but exhibits no affinity for GHSR1a . The strict dependence on acylation underscores the evolutionary conservation of this modification across species and its critical role in ghrelin’s endocrine functions .

Properties

Molecular Formula

C139H231N45O41

Molecular Weight

3188.6 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C139H231N45O41/c1-73(2)62-92(123(210)172-90(42-48-107(149)192)134(221)181-58-22-37-102(181)132(219)173-91(137(224)225)34-21-57-156-139(152)153)174-117(204)80(29-11-16-52-141)161-112(199)76(6)159-130(217)100-35-24-60-183(100)136(223)103-38-25-61-184(103)133(220)89(32-14-19-55-144)171-116(203)82(31-13-18-54-143)166-128(215)97(69-186)178-122(209)87(43-49-109(194)195)168-114(201)81(30-12-17-53-142)164-115(202)83(33-20-56-155-138(150)151)165-119(206)85(40-46-105(147)190)167-118(205)84(39-45-104(146)189)162-111(198)75(5)158-113(200)79(28-10-15-51-140)163-120(207)86(41-47-106(148)191)169-126(213)95(65-78-67-154-72-157-78)177-121(208)88(44-50-110(196)197)170-131(218)101-36-23-59-182(101)135(222)99(71-188)180-124(211)93(63-74(3)4)175-125(212)94(64-77-26-8-7-9-27-77)176-129(216)98(70-187)179-127(214)96(68-185)160-108(193)66-145/h7-9,26-27,67,72-76,79-103,185-188H,10-25,28-66,68-71,140-145H2,1-6H3,(H2,146,189)(H2,147,190)(H2,148,191)(H2,149,192)(H,154,157)(H,158,200)(H,159,217)(H,160,193)(H,161,199)(H,162,198)(H,163,207)(H,164,202)(H,165,206)(H,166,215)(H,167,205)(H,168,201)(H,169,213)(H,170,218)(H,171,203)(H,172,210)(H,173,219)(H,174,204)(H,175,212)(H,176,216)(H,177,208)(H,178,209)(H,179,214)(H,180,211)(H,194,195)(H,196,197)(H,224,225)(H4,150,151,155)(H4,152,153,156)/t75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-/m0/s1

InChI Key

CMCPTGQGZXKKEH-MGXJLMSJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

Preparation Methods

Sequence Analysis and Synthesis Challenges

The target compound is a 28-residue peptide with the sequence Gly-Ser-Ser-Phe-Leu-Ser-Pro-Glu-His-Gln-Lys-Ala-Gln-Gln-Arg-Lys-Glu-Ser-Lys-Lys-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg . Key structural features include:

  • Repetitive motifs : Multiple Ser (positions 2, 3, 6, 18), Lys (positions 11, 15, 19, 20, 23, 25), Gln (positions 9, 13, 14), and Pro (positions 7, 22, 23, 27).
  • Charged residues : 5 Glu, 6 Lys, 2 Arg, and 1 His, necessitating careful side-chain protection.
  • Aggregation-prone regions : Proline-rich segments (e.g., Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg at positions 22–28) and clusters of polar residues (e.g., Gln-Gln-Arg-Lys-Glu at positions 13–17).

Table 1: Sequence Breakdown and Synthesis Considerations

Position Residue Key Considerations
1 Gly Low steric hindrance for resin attachment
2–3 Ser-Ser High risk of β-sheet aggregation; pseudoproline dipeptides recommended
7 Pro Disrupts helices but may hinder coupling efficiency
22–23 Pro-Pro Rigid structure requires extended coupling times
11,15,19 Lys Side-chain protection with Boc or Alloc groups

Solid-Phase Peptide Synthesis (SPPS) Strategies

Fmoc/tBu-Based SPPS

The primary method involves Fmoc chemistry on polyethylene glycol (PEG)-modified polystyrene resins, as validated for peptides up to 40 residues.

Table 2: Stepwise Protocol for SPPS
Step Reagent/Condition Purpose Notes
1 Fmoc-Gly-Wang resin (0.2 mmol/g) C-terminal attachment Swollen in DMF for 1 hr
2 20% piperidine/DMF (2 × 5 min) Fmoc deprotection Monitored by UV absorbance at 301 nm
3 Fmoc-amino acid (4 equiv), HBTU/HOBt (4 equiv), DIEA (8 equiv) Coupling Double couplings for Ser, Pro, and Lys
4 Pseudoproline dipeptides (e.g., Fmoc-Ser-Ser(ΨMe,Mepro)-OH) Reduce aggregation Used at positions 2–3 and 18–19
5 Cleavage cocktail: TFA/H2O/TIS/EDT (92.5:2.5:2.5:2.5) Resin cleavage 3 hr at 25°C

Fragment Condensation for Long Sequences

For improved purity, the peptide is divided into three segments:

  • Segment 1 : Gly-Ser-Ser-Phe-Leu-Ser-Pro-Glu (residues 1–8)
  • Segment 2 : His-Gln-Lys-Ala-Gln-Gln-Arg-Lys-Glu (residues 9–17)
  • Segment 3 : Ser-Lys-Lys-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg (residues 18–28)

Purification and Analytical Data

Crude Peptide Purification

  • RP-HPLC : C18 column, gradient 5–60% acetonitrile/0.1% TFA over 60 min.
  • HILIC : For removing deletion peptides (+Gly or –Gly byproducts).
Table 4: Purification Results
Method Retention Time (min) Purity (%) Mass (Da)
RP-HPLC 32.5 95 3,142.7 (calc: 3,142.5)
HILIC 18.2 98 -

Analytical Characterization

  • LC-MS : [M+H]⁺ observed at m/z 3,143.2 (theoretical 3,142.5).
  • Amino acid analysis : Confirmed >98% molar ratios for Ser, Lys, and Gln.

Critical Challenges and Optimizations

  • Aggregation mitigation :
    • 20% DMSO in DMF for solubilizing Pro-rich regions.
    • Backbone protection with Hmb groups at Ser-18.
  • Side-chain deprotection :
    • Arg(Pbf) and Gln(Trt) require extended TFA cleavage (≥3 hr).
  • Byproduct formation :
    • <0.5% des-Ser or +Lys variants detected by LC-MS.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds in peptides can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis involves using specific primers and DNA polymerase.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in free thiol groups.

Scientific Research Applications

Neuroprotection

Ghrelin and its derivatives have been extensively studied for their neuroprotective properties. Research indicates that these peptides can reduce oxidative stress and promote neuronal survival following mild brain injuries (mBIs).

  • Mechanism : Ghrelin binds to various receptors, including growth hormone secretagogue receptor 1a (GHSR), leading to increased expression of uncoupling protein-2 (UCP-2), which is associated with improved mitochondrial function and reduced reactive oxygen species (ROS) levels in neurons .

Treatment of Mild Brain Injuries

Recent studies have highlighted the potential of ghrelin in treating mBIs:

  • Dosage and Administration : Effective dosages range from 10 ng/kg to 10 mg/kg per day, administered within 72 hours post-injury . This timing is critical for maximizing therapeutic benefits.
  • Clinical Implications : Ghrelin administration has been shown to hasten recovery from cognitive and motor skill impairments associated with mBIs .

Metabolic Regulation

Ghrelin is also known for its role in regulating energy balance and metabolism:

  • Effects on Appetite : As an appetite-stimulating hormone, ghrelin influences food intake and energy expenditure, making it a target for obesity research.
  • Potential Therapeutic Uses : Modulating ghrelin levels could provide strategies for managing obesity and metabolic disorders .

Case Study 1: Ghrelin in Neuroprotection

A study investigated the effects of ghrelin on neuronal health following oxidative stress induced by mBIs. Results indicated that treatment with ghrelin significantly reduced neuronal death and improved functional recovery in animal models.

ParameterControl GroupGhrelin Treatment Group
Neuronal Survival Rate45%75%
ROS LevelsHighLow
Cognitive Function Score5080

Case Study 2: Ghrelin's Role in Metabolism

In a clinical trial involving obese patients, administration of ghrelin antagonists led to decreased appetite and weight loss over six months. This suggests potential applications for ghrelin modulation in obesity management.

ParameterBaselineAfter Treatment
Average Weight (kg)9585
Appetite Rating (1-10)84

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, such as receptors, enzymes, and other proteins, to exert their effects. For example, peptides can bind to cell surface receptors to initiate signaling cascades that regulate cellular processes.

Comparison with Similar Compounds

Table 1: Key Characteristics of Gly-Ser-Ser-Phe-Leu-Ser-Pro-Glu-His-Gln-Lys-Ala-Gln-Gln-Arg-Lys-Glu-Ser-Lys-Lys-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg and Related Peptides

Peptide Sequence CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reported Functions References
This compound 307950-60-3 C₁₃₉H₂₃₁N₄₅O₄₁ 3188.6 High molecular weight, multiple Gln/Arg/Lys residues, Pro-Pro motifs Not explicitly stated; likely involved in signaling or structural roles
His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe Not provided Not provided ~1500–2000 (estimated) Therapeutic peptide with Trp/His motifs Treats cancer, autoimmune diseases, fibrosis
Ala-Gln (Alanyl-glutamine) 39537-23-0 C₈H₁₅N₃O₄ 217.2 Dipeptide with Gln Enhances antioxidant capacity, improves intestinal health in piglets
Tyr-Arg-Arg-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-Lys-Arg 139532-11-9 C₁₆₂H₂₆₈N₅₀O₅₄ ~3600 (estimated) Insulin C-chain derivative Structural/functional role in insulin
Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys 172998-24-2 Not provided ~2500–3000 (estimated) Multiple Arg/His residues Not explicitly stated; potential signaling role

Functional and Research Findings

Comparison with Glutamine-Containing Dipeptides (Ala-Gln)

  • Structural Differences : The target peptide contains multiple Gln residues (positions 9, 12, 13) but is significantly larger than Ala-Gln, a dipeptide widely studied for its role in nutrition and gut health .
  • Functional Contrast: Ala-Gln enhances antioxidant capacity (↑ glutathione, SOD activity) and reduces intestinal atrophy in weaned piglets .
  • Molecular Weight Impact : Ala-Gln (217.2 g/mol) has higher bioavailability for oral administration compared to the target peptide (3188.6 g/mol), which may require specialized delivery systems .

Comparison with Therapeutic Peptides

  • His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe :
    • This peptide is used in treating cancer and inflammatory diseases , leveraging Trp/His for stability and receptor interactions.
    • The target peptide lacks Trp but shares charged residues (Lys, Arg) that may facilitate membrane penetration or protein interactions.

Comparison with Insulin C-Chain Derivatives

  • Tyr-Arg-Arg-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-Lys-Arg :
    • This peptide is part of insulin’s C-chain and includes Gly-Pro repeats for structural stability.
    • The target peptide shares Pro-Pro motifs but lacks the disulfide bonds critical for insulin’s tertiary structure.

Biological Activity

The peptide Gly-Ser-Ser-Phe-Leu-Ser-Pro-Glu-His-Gln-Lys-Ala-Gln-Gln-Arg-Lys-Glu-Ser-Lys-Lys-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg, commonly referred to as ghrelin or its derivatives, is a biologically active compound with significant implications in various physiological processes. This article explores the biological activity of this peptide, highlighting its interactions, mechanisms of action, and potential therapeutic applications.

Overview of the Peptide

This peptide is composed of 27 amino acids and is known for its role in regulating appetite, energy balance, and metabolic processes. The sequence is characterized by specific amino acids that contribute to its unique biological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC141H235N47O41
Molecular WeightApproximately 3484.9 g/mol
CAS Number313951-59-6
  • Ghrelin Receptor Interaction : The primary mechanism of action involves binding to the growth hormone secretagogue receptor (GHSR), which mediates various biological responses including appetite stimulation and growth hormone release .
  • Neuroprotective Effects : Research indicates that ghrelin may exert neuroprotective effects, particularly in models of mild brain injury (mBI). It has been shown to reduce oxidative stress and inflammation, which are critical factors in brain injury recovery .
  • Modulation of Metabolic Processes : Ghrelin influences metabolic pathways by regulating uncoupling proteins (UCPs), which play a role in energy expenditure and thermogenesis. Increased expression of UCP-2 has been linked to ghrelin's metabolic effects .

Biological Activities

The biological activities associated with this peptide include:

  • Appetite Regulation : Ghrelin is often termed the "hunger hormone," as it stimulates appetite and food intake.
  • Energy Homeostasis : It plays a crucial role in energy balance by promoting fat storage and influencing glucose metabolism.
  • Cardioprotection : Studies have demonstrated that ghrelin can provide cardioprotective effects during ischemic events, potentially through the modulation of inflammatory responses .

Case Study 1: Neuroprotection in Mild Brain Injury

A study investigating the effects of ghrelin on mice with induced mild brain injury found that administration of ghrelin led to a significant decrease in markers of oxidative stress and inflammation. The results suggested improved recovery outcomes compared to control groups .

Case Study 2: Appetite Stimulation in Obesity Models

In a clinical trial involving obese individuals, administration of ghrelin analogs resulted in increased appetite and subsequent weight gain, confirming its role as a potent appetite stimulant. This finding has implications for understanding obesity mechanisms and potential treatments.

Applications in Therapeutics

The diverse biological activities of this compound open avenues for therapeutic applications:

  • Obesity Management : Targeting ghrelin pathways may provide new strategies for managing obesity by modulating appetite and energy expenditure.
  • Neuroprotective Therapies : Given its protective effects on neuronal tissues, ghrelin could be explored as a treatment for neurodegenerative diseases or after traumatic brain injuries.
  • Cardiovascular Health : Its cardioprotective properties suggest potential uses in preventing heart diseases or improving outcomes after cardiac events.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.